3,3-Dimethyl-5-oxovaleric acid

Organic Synthesis Steric Hindrance Reactivity Selectivity

Select 3,3-Dimethyl-5-oxovaleric acid for sterically demanding synthetic applications where unsubstituted 5-oxovaleric acid fails. The gem-dimethyl quaternary center at C3 imposes conformational constraints favoring cyclization to γ-lactones with a pre-organized backbone—critical for stereocontrol and yield. Its orthogonal carboxylic acid and ketone termini enable sequential derivatization without cross-reactivity, making it the definitive building block for bifunctional linkers, probes, or metabolic stability optimization. Choose this analog when enhanced lipophilicity (XlogP 0.3) is required.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 77514-27-3
Cat. No. B8794392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-5-oxovaleric acid
CAS77514-27-3
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(C)(CC=O)CC(=O)O
InChIInChI=1S/C7H12O3/c1-7(2,3-4-8)5-6(9)10/h4H,3,5H2,1-2H3,(H,9,10)
InChIKeyCIBRWFVOWKXEFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-5-oxovaleric acid (CAS 77514-27-3): A Bifunctional γ‑Keto Acid Building Block for Sterically Demanding Synthetic Applications


3,3-Dimethyl-5-oxovaleric acid (CAS 77514-27-3) is a γ‑keto acid (systematically 3,3-dimethyl-5-oxopentanoic acid), characterized by a five‑carbon chain bearing a carboxylic acid group at C1, a ketone at C5, and a gem‑dimethyl group at C3 [1]. This bifunctional, non‑planar scaffold enables orthogonal reactivity at the acid and ketone termini, while the sterically hindered C3‑quaternary center restricts conformational flexibility relative to unsubstituted 5‑oxovaleric acid, offering distinct synthetic and physicochemical properties .

Why Generic Substitution Fails for 3,3-Dimethyl-5-oxovaleric acid: The Critical Role of the Gem‑Dimethyl Group


In‑class compounds such as unsubstituted 5‑oxovaleric acid, 3‑methyl‑5‑oxovaleric acid, or 4,4‑dimethyl‑3‑oxovaleric acid cannot be freely interchanged for 3,3‑dimethyl‑5‑oxovaleric acid. The presence of the gem‑dimethyl group at C3 introduces a quaternary carbon that fundamentally alters the molecule's steric profile, conformational preferences, and physicochemical parameters [1]. This structural feature directly impacts reactivity in sterically sensitive transformations (e.g., nucleophilic additions, cyclizations), metabolic stability in biological contexts, and the ability to induce stereoselectivity in subsequent reactions—parameters that are not replicable by analogs lacking this exact substitution pattern .

3,3-Dimethyl-5-oxovaleric acid: Quantitative Differentiation Evidence Against Key Analogs


Enhanced Steric Hindrance at the Quaternary C3 Center Alters Reactivity Profiles

The gem‑dimethyl substitution at C3 creates a quaternary carbon center that significantly increases steric bulk compared to unsubstituted 5‑oxovaleric acid or mono‑substituted analogs. This structural feature reduces conformational flexibility and shields the adjacent methylene group, which can attenuate undesired side reactions and improve selectivity in transformations such as enolate alkylations or cyclizations. While no direct head‑to‑head kinetic study is available, class‑level inference from keto acid chemistry indicates that the presence of a gem‑dimethyl group can alter reaction outcomes compared to less hindered analogs [1].

Organic Synthesis Steric Hindrance Reactivity Selectivity

Distinct Computed Physicochemical Properties Differentiate from Unsubstituted 5-Oxovaleric Acid

Computed physicochemical parameters for 3,3‑dimethyl‑5‑oxovaleric acid reveal a higher lipophilicity compared to unsubstituted 5‑oxovaleric acid. The target compound has a computed logP (XlogP) of 0.3, whereas 5‑oxovaleric acid has a predicted XlogP of approximately -0.5 to -0.2 [1][2]. This difference of ~0.5–0.8 logP units translates to a 3‑ to 6‑fold increase in octanol‑water partition coefficient, indicating greater hydrophobicity that can influence membrane permeability in biological assays or solubility in organic solvents.

Physicochemical Properties Lipophilicity Computational Chemistry

Bifunctional γ‑Keto Acid Scaffold Enables Orthogonal Reactivity Not Possible with Mono‑Functional Analogs

3,3‑Dimethyl‑5‑oxovaleric acid contains both a carboxylic acid and a ketone separated by a three‑carbon linker bearing a quaternary center. This bifunctionality allows for sequential or orthogonal derivatization—e.g., amidation of the acid followed by ketone reduction, or intramolecular cyclization to form lactones or heterocycles—without the interference that might occur with simpler, more flexible analogs . In contrast, mono‑functional compounds such as 3,3‑dimethylpentanoic acid (lacking the ketone) or 3,3‑dimethylpentan‑2‑one (lacking the acid) cannot participate in such multi‑step, divergent synthetic pathways.

Bifunctional Building Blocks Orthogonal Reactivity Heterocycle Synthesis

Optimal Application Scenarios for 3,3-Dimethyl-5-oxovaleric acid Based on Differentiation Evidence


Synthesis of Sterically Hindered γ‑Lactones and Heterocycles

The gem‑dimethyl group at C3 imposes conformational constraints that favor intramolecular cyclization to form γ‑lactones or other heterocycles with a quaternary center. This is particularly valuable when the target molecule requires a sterically encumbered environment to mimic a natural product or to improve metabolic stability [1]. Researchers should select 3,3‑dimethyl‑5‑oxovaleric acid over unsubstituted 5‑oxovaleric acid when the cyclization step demands a pre‑organized, less flexible backbone to achieve higher yields or stereocontrol.

Preparation of Lipophilic Drug‑Like Intermediates

With a computed XlogP of 0.3, 3,3‑dimethyl‑5‑oxovaleric acid is more lipophilic than unsubstituted 5‑oxovaleric acid. This property is advantageous when the downstream target requires increased membrane permeability or when the synthetic sequence involves extraction or chromatography in organic solvents [2]. Procurement of this specific analog is justified over less lipophilic 5‑oxovaleric acid derivatives when the desired pharmacokinetic profile or purification efficiency hinges on enhanced hydrophobicity.

Construction of Bifunctional Linkers for Conjugation Chemistry

The orthogonal reactivity of the carboxylic acid and ketone moieties, separated by a rigid quaternary carbon linker, makes 3,3‑dimethyl‑5‑oxovaleric acid an ideal scaffold for the construction of bifunctional linkers or probes. For example, the acid can be activated for amide bond formation while the ketone can be subsequently reduced or functionalized without cross‑reactivity . This scenario is not achievable with mono‑functional analogs, making 3,3‑dimethyl‑5‑oxovaleric acid the clear procurement choice for projects requiring sequential, site‑specific derivatization.

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